Emivirine
Emivirine
Emivirine is a pyrimidone that is uracil which is substituted at positions 1, 5 and 6 by ethoxymethyl, isopropyl, and benzyl groups, respectively. A non-nucleoside inhibitor of HIV-1 reverse transcriptase, emivirine was an unsuccessful experimental agent for the treatment of HIV. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is functionally related to a uracil.
Emivirine has been used in trials studying the treatment of HIV Infections.
Emivirine is a non-nucleoside reverse transcriptase inhibitor. Emivirine has a structure typical of a nucleoside analog but has been shown to bind directly to the reverse transcriptase and act as an NNRTI. However, it is no longer in development due to the fact that it causes an increasingly rapid breakdown of other drugs metabolized by the cytochrome P450 enzyme.
Emivirine has been used in trials studying the treatment of HIV Infections.
Emivirine is a non-nucleoside reverse transcriptase inhibitor. Emivirine has a structure typical of a nucleoside analog but has been shown to bind directly to the reverse transcriptase and act as an NNRTI. However, it is no longer in development due to the fact that it causes an increasingly rapid breakdown of other drugs metabolized by the cytochrome P450 enzyme.
Brand Name:
Vulcanchem
CAS No.:
149950-60-7
VCID:
VC0527074
InChI:
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)
SMILES:
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2
Molecular Formula:
C17H22N2O3
Molecular Weight:
302.37 g/mol
Emivirine
CAS No.: 149950-60-7
Inhibitors
VCID: VC0527074
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Emivirine is a pyrimidone that is uracil which is substituted at positions 1, 5 and 6 by ethoxymethyl, isopropyl, and benzyl groups, respectively. A non-nucleoside inhibitor of HIV-1 reverse transcriptase, emivirine was an unsuccessful experimental agent for the treatment of HIV. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is functionally related to a uracil. Emivirine has been used in trials studying the treatment of HIV Infections. Emivirine is a non-nucleoside reverse transcriptase inhibitor. Emivirine has a structure typical of a nucleoside analog but has been shown to bind directly to the reverse transcriptase and act as an NNRTI. However, it is no longer in development due to the fact that it causes an increasingly rapid breakdown of other drugs metabolized by the cytochrome P450 enzyme. |
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CAS No. | 149950-60-7 |
Product Name | Emivirine |
Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | 6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) |
Standard InChIKey | MLILORUFDVLTSP-UHFFFAOYSA-N |
SMILES | CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Canonical SMILES | CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil 6-benzyl-1-ethoxymethyl-5-isopropyluracil emivirine MKC 442 MKC-442 |
Reference | 1: El-Brollosy NR, Loddo R. Synthesis and Antiviral Evaluation of 1-[(2-Phenoxyethyl)oxymethyl] and 6-(3,5-Dimethoxybenzyl) Analogues of HIV Drugs Emivirine and TNK-651. Drug Res (Stuttg). 2016 Apr;66(4):181-8. doi: 10.1055/s-0035-1559683. Epub 2015 Aug 27. PubMed PMID: 26313923. 2: El-Brollosy NR, Sørensen ER, Pedersen EB, Sanna G, La Colla P, Loddo R. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186. Arch Pharm (Weinheim). 2008 Jan;341(1):9-19. PubMed PMID: 18161905. 3: Boudet N, Knochel P. Chemo- and regioselective functionalization of uracil derivatives. Applications to the synthesis of oxypurinol and emivirine. Org Lett. 2006 Aug 17;8(17):3737-40. PubMed PMID: 16898805. 4: Petersen L, Jørgensen PT, Nielsen C, Hansen TH, Nielsen J, Pedersen EB. Synthesis and evaluation of double-prodrugs against HIV. Conjugation of D4T with 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine)-type reverse transcriptase inhibitors via the SATE prodrug approach. J Med Chem. 2005 Feb 24;48(4):1211-20. PubMed PMID: 15715487. 5: Wamberg M, Pedersen EB, Nielsen C. Synthesis of furoannelated analogues of Emivirine (MKC-442). Arch Pharm (Weinheim). 2004 Mar;337(3):148-51. PubMed PMID: 15038059. 6: Wamberg M, Pedersen EB, El-Brollosy NR, Nielsen C. Synthesis of 6-arylvinyl analogues of the HIV drugs SJ-3366 and Emivirine. Bioorg Med Chem. 2004 Mar 1;12(5):1141-9. PubMed PMID: 14980626. 7: Therkelsen FD, Hansen AL, Pedersen EB, Nielsen C. Multiple pathways in the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine). Org Biomol Chem. 2003 Aug 21;1(16):2908-18. PubMed PMID: 12968341. 8: Nitanda T, Wang X, Somekawa K, Yuasa S, Baba M. Three-drug combinations of emivirine and nucleoside reverse transcriptase inhibitors in vitro: long-term culture of HIV-1-infected cells and breakthrough viruses. Antivir Chem Chemother. 2001 May;12(3):161-7. PubMed PMID: 12959324. 9: El-Brollosy NR, Jørgensen PT, Dahan B, Boel AM, Pedersen EB, Nielsen C. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. J Med Chem. 2002 Dec 19;45(26):5721-6. PubMed PMID: 12477355. 10: Cheonis N. Emivirine: an NRTI that functions as an NNRTI. BETA. 1999;12(4):7-8. PubMed PMID: 11367264. 11: Szczech GM, Furman P, Painter GR, Barry DW, Borroto-Esoda K, Grizzle TB, Blum MR, Sommadossi J, Endoh R, Niwa T, Yamamoto M, Moxham C. Safety assessment, in vitro and in vivo, and pharmacokinetics of emivirine, a potent and selective nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2000 Jan;44(1):123-30. PubMed PMID: 10602732; PubMed Central PMCID: PMC89637. 12: Hopkins AL, Ren J, Tanaka H, Baba M, Okamato M, Stuart DI, Stammers DK. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants. J Med Chem. 1999 Nov 4;42(22):4500-5. PubMed PMID: 10579814. |
PubChem Compound | 65013 |
Last Modified | Aug 15 2023 |
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